molecular formula C20H23N3O4S2 B2856104 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 896305-75-2

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2856104
CAS No.: 896305-75-2
M. Wt: 433.54
InChI Key: HCWJKZYEXNHTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a sulfamoyl-substituted benzamide derivative featuring a 3-cyano-4,5-dimethylthiophen-2-yl moiety and a tetrahydrofuran (oxolane)-linked methylsulfamoyl group. The sulfamoyl group is a common pharmacophore in enzyme inhibitors, while the thiophene and oxolane substituents may enhance solubility and metabolic stability compared to simpler aromatic systems .

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-13-14(2)28-20(18(13)11-21)22-19(24)15-6-8-17(9-7-15)29(25,26)23(3)12-16-5-4-10-27-16/h6-9,16H,4-5,10,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWJKZYEXNHTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the cyano group and the dimethyl substituents. The final steps involve the formation of the benzamide structure and the attachment of the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.

Industry

In industrial applications, this compound could be used in the development of new materials or as a component in chemical processes. Its stability and reactivity make it suitable for various industrial uses.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name/ID Structural Features Key Functional Groups Heterocyclic Core
Target Compound 3-cyano-4,5-dimethylthiophene, oxolane-linked methylsulfamoyl, benzamide Sulfamoyl, cyano, oxolane Thiophene
LMM5 () Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl-1,3,4-oxadiazole Sulfamoyl, methoxy, oxadiazole 1,3,4-Oxadiazole
LMM11 () Cyclohexyl(ethyl)sulfamoyl, furan-2-yl-1,3,4-oxadiazole Sulfamoyl, furan, oxadiazole 1,3,4-Oxadiazole
Compounds [7–9] () 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, triazole-3(4H)-thione Sulfonyl, triazole-thione, fluorine 1,2,4-Triazole
Compound 35 () Purine, bis(4-methoxyphenyl)(phenyl)methylsulfanyl, 2-cyanoethoxy phosphoramidite Thiophosphate, cyanoethoxy, purine Purine nucleoside

Key Observations :

  • The target compound’s thiophene core distinguishes it from oxadiazole (LMM5, LMM11) or triazole () derivatives. Thiophenes often confer improved lipophilicity and metabolic stability compared to oxadiazoles, which are more polar .
  • The oxolane (tetrahydrofuran) group in the target compound may enhance aqueous solubility compared to LMM5’s benzyl group or LMM11’s cyclohexyl moiety, which are more hydrophobic .

Comparison :

  • The target compound’s synthesis likely shares steps with ’s triazole-thiones (e.g., sulfonylation, cyclization), but the oxolane-thiophene linkage may require specialized coupling reagents.
  • In contrast, nucleoside analogs like Compound 35 () demand advanced phosphoramidite chemistry, resulting in lower yields (46%) compared to triazoles (>95%) .
Spectral and Analytical Data
Compound IR Data (cm⁻¹) NMR Features
Target Compound Expected C≡N (~2200), C=O (~1680) Thiophene protons (δ 6.8–7.2), oxolane protons (δ 3.5–4.2) (inferred).
LMM5/LMM11 C=O (~1663–1682), NH (~3278–3414) Benzamide carbonyl (δ ~168), oxadiazole protons (δ 8.0–8.5) .
Compounds [7–9] C=S (1247–1255), NH (~3278–3414) Triazole-thione C=S (δ ~160), sulfonyl group (δ ~125–130 in 13C NMR) .

Insights :

  • The absence of S-H IR bands (~2500–2600 cm⁻¹) in triazole-thiones () confirms their thione tautomeric form, a feature critical for biological activity .
  • The target compound’s cyano group would show a distinct C≡N stretch (~2200 cm⁻¹), absent in LMM5/LMM11 or triazole derivatives.

Critical Analysis :

  • The target compound’s sulfamoyl group aligns with LMM5/LMM11’s antifungal mechanism, but its thiophene-oxolane architecture may redirect selectivity toward bacterial or viral targets.
  • Compared to nucleoside analogs (e.g., Compound 35), the target compound lacks a phosphate backbone, limiting its utility in oligonucleotide therapies but improving cell membrane permeability .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide, and how can purity be optimized?

  • Methodological Answer : Synthesis involves sequential coupling of the thiophene and benzamide moieties under controlled conditions. Key steps include:

  • Thiophene Core Preparation : React 3-cyano-4,5-dimethylthiophen-2-amine with a benzoyl chloride derivative under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Sulfamoyl Group Introduction : Use methyl[(oxolan-2-yl)methyl]sulfamoyl chloride in a nucleophilic substitution reaction, requiring inert atmosphere (N₂/Ar) and catalytic base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the thiophene (δ 6.8–7.2 ppm), sulfamoyl group (δ 3.1–3.5 ppm for methyl and oxolane protons), and benzamide carbonyl (δ 168–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against protein databases (e.g., PDB) focusing on enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the sulfamoyl group’s hydrogen-bonding capacity .
  • In Vitro Enzyme Assays : Test inhibition of COX-2 or histone deacetylases (HDACs) at 1–100 µM concentrations, using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for sulfamoyl benzamide derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC₅₀ values for HDAC inhibition may arise from varying buffer pH or DMSO concentrations .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Modular Substituent Variation : Synthesize analogs with altered oxolane methyl groups or cyano positions. For example, replacing the oxolane with a piperidine ring improves solubility but may reduce target affinity .
  • LogP Measurement : Determine partition coefficients (shake-flask method) to correlate hydrophobicity with membrane permeability .

Q. What experimental approaches mitigate solubility challenges in in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use 10% DMSO/90% PEG-400 for intraperitoneal administration .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the benzamide carbonyl to enhance aqueous solubility .

Q. How can fluorometric methods be applied to study this compound’s interaction with cellular targets?

  • Methodological Answer :

  • Fluorescent Tagging : Conjugate with dansyl chloride or BODIPY via the benzamide’s free amine, then monitor localization via confocal microscopy .
  • FRET Assays : Use labeled substrates (e.g., FITC-labeled HDAC peptides) to quantify target engagement in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.